1-Acetyl-4-(3-hydroxyphenyl)piperazine

Catalog No.
S686657
CAS No.
67915-02-0
M.F
C12H16N2O2
M. Wt
220.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetyl-4-(3-hydroxyphenyl)piperazine

CAS Number

67915-02-0

Product Name

1-Acetyl-4-(3-hydroxyphenyl)piperazine

IUPAC Name

1-[4-(3-hydroxyphenyl)piperazin-1-yl]ethanone

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

InChI

InChI=1S/C12H16N2O2/c1-10(15)13-5-7-14(8-6-13)11-3-2-4-12(16)9-11/h2-4,9,16H,5-8H2,1H3

InChI Key

IQFHOABEFGNIQX-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC(=CC=C2)O

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=CC=C2)O

1-Acetyl-4-(3-hydroxyphenyl)piperazine is an organic compound characterized by the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol. It features a piperazine ring substituted with an acetyl group and a hydroxyphenyl moiety, making it structurally unique among piperazine derivatives. The compound typically appears as a beige solid and has been noted for its potential biological activities .

There is no current research available on the specific mechanism of action of AHPP in biological systems.

Safety information for AHPP is limited. However, based on the presence of the piperazine ring, AHPP might exhibit similar hazards as other piperazine derivatives, including []:

  • Skin and eye irritation
  • Respiratory tract irritation
Typical for piperazine derivatives. Key reactions include:

  • Acetylation: The introduction of the acetyl group can be achieved through acetic anhydride or acetyl chloride in the presence of a base.
  • Hydroxylation: The hydroxy group can undergo further functionalization, allowing for the synthesis of more complex derivatives.
  • Electro

Research indicates that 1-acetyl-4-(3-hydroxyphenyl)piperazine exhibits notable biological activities:

  • Antimicrobial Properties: The compound has demonstrated effectiveness against various microbial strains, suggesting potential as an antibacterial agent .
  • Antifungal Activity: Investigations have highlighted its role as an antifungal agent, expanding its applicability in pharmaceuticals .
  • Enzyme Interaction: The compound interacts with several enzymes, influencing various biochemical pathways.

Several synthesis routes have been documented for 1-acetyl-4-(3-hydroxyphenyl)piperazine:

  • Conventional Synthesis: Typically involves the reaction of 3-hydroxyaniline with piperazine followed by acetylation using acetic anhydride or acetyl chloride.
  • Electrochemical Synthesis: Recent studies have explored electrochemical methods to synthesize this compound efficiently, showcasing its versatility in synthetic approaches .

Studies have focused on the interactions of this compound with various biological systems:

  • Molecular Docking Studies: Computational analyses have been performed to predict how the compound interacts with target proteins, which aids in understanding its potential therapeutic effects .
  • Biochemical Assays: Experimental assays have confirmed its activity against specific pathogens, providing insights into its mechanism of action .

Several compounds share structural similarities with 1-acetyl-4-(3-hydroxyphenyl)piperazine. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-Acetyl-4-(3-hydroxyphenyl)piperazineAcetyl and hydroxy groups on piperazineNotable antifungal and antimicrobial properties
1-Acetyl-4-(4-hydroxyphenyl)piperazineAcetyl and hydroxy groups on piperazineSimilar structure but different bioactivity profile
1-Benzoyl-4-(3-hydroxyphenyl)piperazineBenzoyl instead of acetylMay exhibit different pharmacological properties
1-Methyl-4-(3-hydroxyphenyl)piperazineMethyl group instead of acetylVariation in solubility and interaction with targets

This table illustrates how 1-acetyl-4-(3-hydroxyphenyl)piperazine stands out due to its specific substituents and associated biological activities.

XLogP3

1

Dates

Modify: 2024-04-15

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